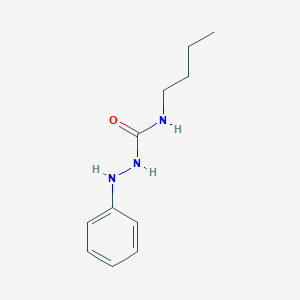
3,5,7-Trihydroxy-6,8-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trihydroxy-6,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of naturally occurring compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and anticancer properties . This particular compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-6,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids. One method involves the demethylation of 3-hydroxy-5,7,8-trimethoxyflavones using anhydrous aluminum bromide in acetonitrile, followed by hydrolysis with potassium carbonate in methanol . Another approach includes the use of tosylates and mesylates for selective cleavage and subsequent conversion to the desired flavone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trihydroxy-6,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the flavone structure, leading to the formation of dihydroflavones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavones. Substitution reactions can yield various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trihydroxy-6,8-dimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
Comparación Con Compuestos Similares
Similar Compounds
Tricin (5,7,4′-Trihydroxy-3′,5′-dimethoxyflavone): Similar in structure but with different hydroxyl and methoxy group positions.
Baicalein (5,6,7-Trihydroxyflavone): Lacks methoxy groups but has similar hydroxylation patterns.
Apigenin (5,7,4′-Trihydroxyflavone): Lacks methoxy groups and has a different substitution pattern.
Uniqueness
3,5,7-Trihydroxy-6,8-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities and chemical reactivity. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
33183-51-6 |
|---|---|
Fórmula molecular |
C17H14O7 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-6,8-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-11(19)9-10(18)12(20)14(8-6-4-3-5-7-8)24-15(9)17(23-2)13(16)21/h3-7,19-21H,1-2H3 |
Clave InChI |
OAFYQEVUFFOPBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



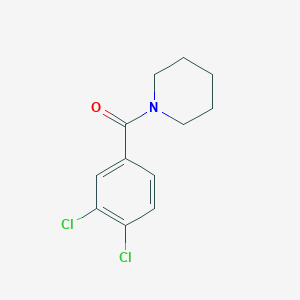

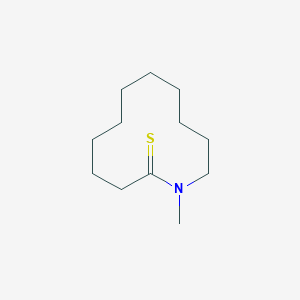
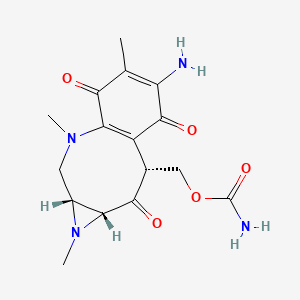


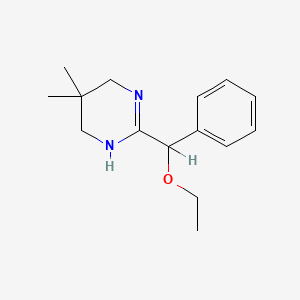
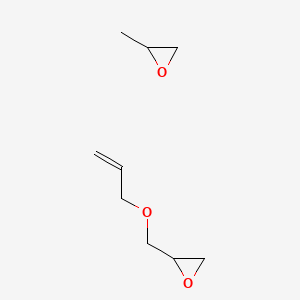
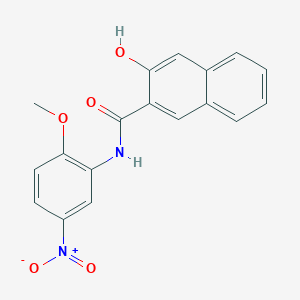
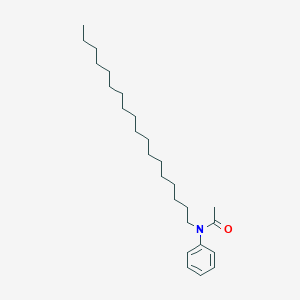
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)

